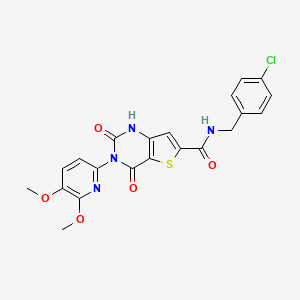
HIF Phd Inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 is a compound that inhibits the activity of prolyl hydroxylase enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. By inhibiting prolyl hydroxylase, hypoxia-inducible factor prolyl hydroxylase inhibitor 4 stabilizes hypoxia-inducible factors, leading to increased erythropoiesis and modulation of iron metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hypoxia-inducible factor prolyl hydroxylase inhibitor 4 involves the use of various organic reactions. One common synthetic route includes the use of 2-oxoglutarate as a starting material, which undergoes a series of reactions including hydroxylation and cyclization to form the final product . The reaction conditions typically involve the use of ferrous iron and oxygen, which are essential for the hydroxylation process .
Industrial Production Methods
Industrial production of hypoxia-inducible factor prolyl hydroxylase inhibitor 4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of hypoxia-inducible factor prolyl hydroxylase inhibitor 4, which have different biological activities and properties .
Scientific Research Applications
Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 has a wide range of scientific research applications:
Mechanism of Action
Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes. These enzymes hydroxylate specific proline residues on hypoxia-inducible factor alpha subunits, leading to their degradation under normoxic conditions . By inhibiting prolyl hydroxylase, hypoxia-inducible factor prolyl hydroxylase inhibitor 4 prevents the degradation of hypoxia-inducible factor alpha subunits, allowing them to accumulate and activate the transcription of genes involved in erythropoiesis and iron metabolism .
Comparison with Similar Compounds
Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for the treatment of anemia.
Vadadustat: A compound with a similar mechanism of action but different chemical structure.
Roxadustat: Another inhibitor with therapeutic potential in anemia treatment.
Hypoxia-inducible factor prolyl hydroxylase inhibitor 4 stands out due to its unique binding affinity and selectivity for prolyl hydroxylase enzymes, making it a valuable tool in scientific research and therapeutic applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGOOTCGUHUYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
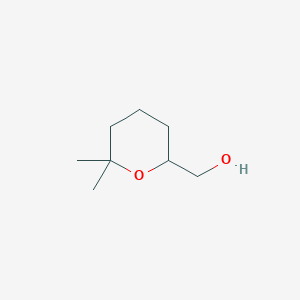
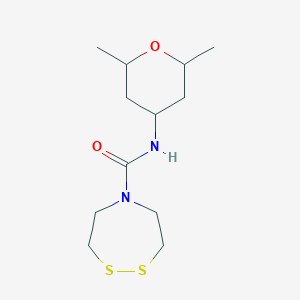
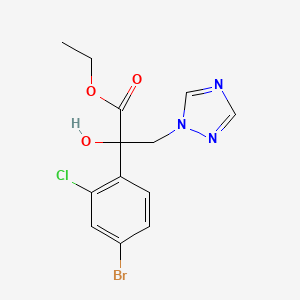
![2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B2571734.png)
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2571736.png)
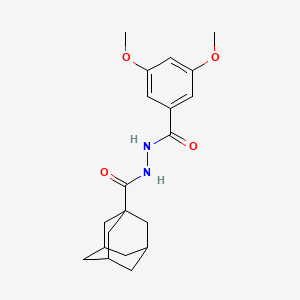
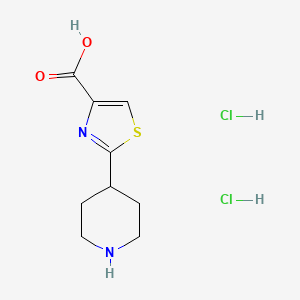
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide](/img/structure/B2571739.png)
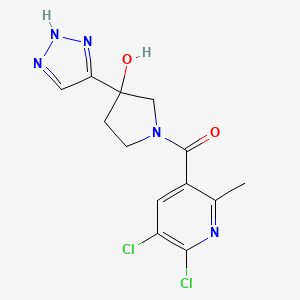
![6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571744.png)
![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2571747.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2571749.png)
![2-[1-[[(E)-2-Phenylethenyl]sulfonylamino]cyclobutyl]acetamide](/img/structure/B2571750.png)
